Ibopamine

Descripción

Propiedades

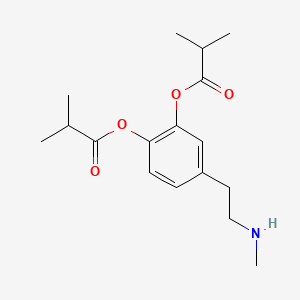

IUPAC Name |

[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4/h6-7,10-12,18H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKXLLJDNUBYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023138 | |

| Record name | Ibopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66195-31-1 | |

| Record name | Ibopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66195-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibopamine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066195311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibopamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ibopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZCA2I2L11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ibopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Ibopamine in the Trabecular Meshwork

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibopamine, a prodrug of the sympathomimetic amine epinine, exerts a multifaceted influence on aqueous humor dynamics. While its primary clinical application has been as a provocative agent in glaucoma diagnostics due to its effect on aqueous humor production, its mechanism of action extends to the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance. This technical guide delineates the core molecular mechanisms by which ibopamine is understood to modulate TM cell function, leading to changes in outflow facility. The central hypothesis is that ibopamine's active metabolite, epinine, acting as a dopamine D1 receptor agonist, initiates a signaling cascade that culminates in the relaxation of TM cells, thereby facilitating aqueous humor outflow. This guide provides a comprehensive overview of the signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to investigate these mechanisms.

Introduction

Ibopamine is rapidly hydrolyzed in the eye to its active metabolite, epinine (N-methyldopamine). Epinine functions as an agonist at both α-adrenergic and D1 dopaminergic receptors.[1] While the α-adrenergic effects are primarily responsible for its mydriatic properties, the D1 dopaminergic activity is central to its influence on aqueous humor dynamics.[2] Clinically, topical administration of 2% ibopamine leads to a transient increase in intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG), but not in healthy individuals.[1][3] This differential effect is attributed to the compromised outflow facility in glaucomatous eyes, which cannot accommodate the ibopamine-induced increase in aqueous humor production.[3]

Beyond its effects on aqueous humor inflow, the D1 receptor-mediated signaling cascade initiated by epinine has significant implications for the cellular physiology of the trabecular meshwork. The TM is a contractile tissue, and its tone is a critical determinant of aqueous humor outflow resistance.[4] Relaxation of the TM is associated with increased outflow facility and a reduction in IOP. The mechanism of action of ibopamine in the TM is primarily centered on the modulation of pathways that govern TM cell contractility.

Core Signaling Pathway in the Trabecular Meshwork

The binding of epinine to D1 dopamine receptors on the surface of trabecular meshwork cells is the initiating event in a signaling cascade that leads to TM relaxation. This pathway is primarily mediated by the second messenger cyclic adenosine monophosphate (cAMP).

D1 Receptor Activation and cAMP Production

The D1 dopamine receptor is a Gs protein-coupled receptor (GPCR).[5][6] Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[7][8] This leads to an elevation of intracellular cAMP levels in TM cells.

cAMP-Mediated Inhibition of the RhoA/ROCK Pathway

Elevated intracellular cAMP levels exert their effects on TM contractility primarily through the inhibition of the RhoA/ROCK signaling pathway. The RhoA/ROCK pathway is a key regulator of cellular contraction and is known to be hyperactivated in the TM of glaucomatous eyes.[4]

-

Protein Kinase A (PKA) Activation: Increased cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Inhibition of RhoA: PKA can phosphorylate and inhibit RhoA, a small GTPase that is the central upstream activator of the ROCK pathway.

-

Downregulation of ROCK Activity: Inhibition of RhoA leads to the downregulation of Rho-associated kinase (ROCK) activity. ROCK promotes cellular contraction by phosphorylating and inactivating myosin light chain phosphatase, leading to an increase in phosphorylated myosin light chain (p-MLC).

-

Decreased Myosin Light Chain Phosphorylation: With reduced ROCK activity, myosin light chain phosphatase remains active, leading to the dephosphorylation of myosin light chain.

-

Actin Cytoskeleton Remodeling: The decrease in p-MLC leads to a reduction in actin stress fibers and a relaxation of the TM cell cytoskeleton.

Overall Effect on Outflow Facility

The culmination of this signaling cascade is a reduction in the contractile tone of the trabecular meshwork. This cellular relaxation is thought to increase the effective filtration area within the TM and/or reduce the stiffness of the tissue, thereby increasing the facility of aqueous humor outflow.

Quantitative Data

While direct quantitative data for ibopamine's effect on cAMP and outflow facility in the TM is limited, studies using analogous Gs-coupled receptor agonists, such as epinephrine, and modulators of the RhoA/ROCK pathway provide valuable insights.

| Parameter | Agent | Model | Effect | Reference |

| Cyclic AMP (cAMP) Levels | Epinephrine (10 µM) | Isolated human trabecular tissue | 2.7-fold increase over control after 10 min; 4.2-fold increase after 90 min | [9] |

| Outflow Facility | Epinephrine (2.5 x 10⁻⁵ M) | In vitro human eye perfusion | 44% maximal increase | [9] |

| Outflow Facility | Lysophosphatidic acid (LPA) (RhoA activator) | Live mice | 5.2-fold decrease | [10] |

| Outflow Facility | RhoAV14 (constitutively active RhoA) | Organ cultured porcine anterior segments | 30% decrease | [11] |

Experimental Protocols

Trabecular Meshwork Cell Culture

-

Source: Human donor corneoscleral rims.

-

Isolation:

-

Under a dissecting microscope, make a circumferential incision posterior to the limbus to remove the cornea.

-

Carefully remove the iris and lens.

-

Identify and excise strips of the trabecular meshwork at the iridocorneal angle.

-

Place the TM strips in a sterile tube containing Collagenase Type I solution.

-

Incubate at 37°C for 1-2 hours with gentle agitation.

-

Neutralize the collagenase with an equal volume of DMEM containing 10% FBS.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

-

Culture:

-

Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Plate the cells in a T25 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

Passage the cells using Trypsin-EDTA when confluent. Use cells between passages 3 and 6 for experiments.[12]

-

Measurement of Intracellular cAMP

-

Method: Enzyme Immunoassay (EIA)

-

Protocol:

-

Plate trabecular meshwork cells in a 96-well plate and grow to confluence. Serum-starve for 24 hours.

-

Treat cells with epinine at various concentrations and time points. Include a positive control (e.g., forskolin) and a vehicle control.

-

Lyse the cells using 0.1 M HCl.

-

Transfer the lysate to a 96-well plate coated with an anti-rabbit IgG antibody.

-

Follow the manufacturer's instructions for the specific cAMP EIA kit to measure the optical density at 405 nm.

-

Calculate cAMP concentrations based on a standard curve.

-

Collagen Gel Contraction Assay

-

Principle: To assess the contractility of TM cells by measuring their ability to contract a collagen gel matrix.

-

Protocol:

-

Preparation of Collagen Gels:

-

Trypsinize and count human TM cells.

-

Resuspend the cells in serum-free DMEM to a final concentration of 2 x 10^6 cells/mL.

-

On ice, mix the cell suspension with cold Collagen Type I solution and 10x PBS to achieve a final collagen concentration of 1.5 mg/mL and a cell density of 4 x 10^5 cells/mL.

-

Neutralize the solution with 1N NaOH.

-

Quickly dispense 0.5 mL of the cell-collagen mixture into each well of a pre-chilled 24-well plate.

-

-

Gel Polymerization and Treatment:

-

Incubate the plate at 37°C for 1 hour to allow the collagen to polymerize.

-

Prepare different concentrations of epinine in serum-free DMEM. Include a vehicle-only control and a positive control for relaxation (e.g., a ROCK inhibitor like Y-27632).

-

Gently add 1 mL of the corresponding treatment media to each well.

-

-

Initiation of Contraction and Measurement:

-

Using a sterile micro-spatula, gently detach the edges of the collagen gels from the walls of the wells.

-

Incubate the plate at 37°C.

-

At designated time points (e.g., 0, 4, 8, 12, 24, and 48 hours), capture images of each well.

-

Using image analysis software, measure the diameter of each gel. The change in gel diameter over time is indicative of cell contractility.[12]

-

-

Immunofluorescence Staining of the Actin Cytoskeleton

-

Principle: To visualize changes in the actin stress fibers of TM cells in response to treatment.

-

Protocol:

-

Cell Preparation:

-

Plate TM cells on glass coverslips in a 24-well plate and grow to sub-confluence.

-

Treat the cells with epinine at the desired concentration and for the desired time. Include vehicle and positive/negative controls.

-

-

Fixation and Permeabilization:

-

Gently aspirate the culture medium and wash twice with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Aspirate the fixative and wash three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Staining:

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

-

Prepare a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in the blocking buffer according to the manufacturer's instructions.

-

Aspirate the blocking buffer and add the phalloidin solution to the coverslips.

-

Incubate for 20-60 minutes at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash the coverslips three times with PBS for 5 minutes each.

-

Mount the coverslips on glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the stained cells using a fluorescence or confocal microscope.[13]

-

-

Visualizations

Signaling Pathway

Caption: Signaling cascade of ibopamine in trabecular meshwork cells.

Experimental Workflow: Collagen Gel Contraction Assay

Caption: Workflow for the collagen gel contraction assay.

Conclusion

The mechanism of action of ibopamine in the trabecular meshwork, mediated by its active metabolite epinine, provides a compelling example of how D1 dopamine receptor agonism can influence aqueous humor outflow dynamics. The core of this mechanism lies in the elevation of intracellular cAMP, which in turn inhibits the RhoA/ROCK pathway, a critical regulator of TM cell contractility. This leads to TM relaxation and an increase in outflow facility. While direct experimental evidence for ibopamine's effects on TM cellular signaling is an area for future research, the established principles of D1 receptor signaling and TM physiology provide a robust framework for understanding its potential therapeutic effects beyond its current diagnostic applications. The experimental protocols detailed in this guide offer a comprehensive toolkit for further elucidating the intricate molecular interactions governing aqueous humor outflow and for the development of novel therapeutics targeting the trabecular meshwork.

References

- 1. Frontiers | RhoA/ROCK-YAP/TAZ Axis Regulates the Fibrotic Activity in Dexamethasone-Treated Human Trabecular Meshwork Cells [frontiersin.org]

- 2. Regulation of Plasticity and Fibrogenic Activity of Trabecular Meshwork Cells by Rho GTPase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increase in aqueous humor production following D1 receptors activation by means of ibopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epinephrine increases facility of outflow and cyclic AMP content in the human eye in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Pharmacology of Ibopamine: A Prodrug Approach to Epinine-Mediated Receptor Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ibopamine, the 3,4-diisobutyryl ester of N-methyldopamine (epinine), is an orally active prodrug designed to deliver its pharmacologically active metabolite, epinine, into systemic circulation. This technical guide provides a comprehensive overview of the pharmacology of ibopamine, focusing on the mechanism of action, receptor engagement, and pharmacokinetic profile of its active moiety, epinine. Epinine exerts its effects through a complex interaction with both dopaminergic and adrenergic receptor systems, leading to a range of cardiovascular and renal effects. This document details the signaling pathways activated by epinine, summarizes key quantitative pharmacological data, and outlines relevant experimental protocols for the study of this compound.

Introduction

Ibopamine was developed as an orally bioavailable dopamine analog for the management of congestive heart failure and has also been investigated for its utility in glaucoma diagnostics.[1][2] Its therapeutic effects are not attributable to the parent compound but rather to its rapid and extensive hydrolysis by plasma and tissue esterases to form epinine (N-methyldopamine).[3][4] Epinine is a catecholamine that, like dopamine, interacts with a variety of G-protein coupled receptors, including dopamine D1 and D2 receptors, as well as alpha (α) and beta (β)-adrenergic receptors.[5] The relative potency of epinine at these different receptor subtypes dictates its overall pharmacodynamic profile, which includes vasodilation, positive inotropic effects, and increased renal blood flow.[1] This guide will delve into the molecular pharmacology of epinine, providing researchers with the foundational knowledge required for further investigation and development of related compounds.

Mechanism of Action: From Ibopamine to Epinine

The fundamental principle of ibopamine's action lies in its prodrug nature. After oral administration, ibopamine is absorbed and rapidly converted to epinine. This bioconversion is a critical step in its mechanism of action.

In Vitro Hydrolysis of Ibopamine

The conversion of ibopamine to epinine can be assessed in vitro by incubating ibopamine in plasma or tissue homogenates and measuring the formation of epinine over time.

Pharmacology of Epinine

Epinine is a non-selective agonist at dopaminergic and adrenergic receptors. Its pharmacological effects are a composite of its actions at these different receptor subtypes.

Receptor Binding Profile

While a comprehensive and directly comparative set of binding affinities (Ki values) for epinine across all receptor subtypes is not available in a single source, the literature indicates that epinine possesses a broad spectrum of activity. It is reported to be more potent than dopamine at DA1, DA2, α1, α2, β1, and β2 receptors.[6]

| Receptor Subtype | Reported Affinity (Ki) | Reference |

| Dopamine D1 | Not explicitly quantified | [6] |

| Dopamine D2 | Not explicitly quantified | [6][7] |

| Alpha-1 Adrenergic | Not explicitly quantified | [6] |

| Alpha-2 Adrenergic | Not explicitly quantified | [6] |

| Beta-1 Adrenergic | Not explicitly quantified | [6] |

| Beta-2 Adrenergic | Not explicitly quantified | [6] |

Note: The table highlights the need for further quantitative studies to fully elucidate the receptor binding profile of epinine.

Functional Activity

Epinine's functional activity is dose-dependent. At lower plasma concentrations (20-80 nmol/L), achieved with therapeutic doses of ibopamine, its effects are primarily mediated by dopamine receptors.[5] At higher concentrations, it increasingly engages α- and β-adrenoceptors.[5]

| Receptor Subtype | Functional Effect | Reported Efficacy (EC50) | Reference |

| Dopamine D1 | Vasodilation, increased renal blood flow | Weaker than dopamine | [7] |

| Dopamine D2 | Inhibition of norepinephrine release, decreased prolactin | More potent than dopamine | [7] |

| Alpha Adrenergic | Vasoconstriction | Stronger than dopamine | [5] |

| Beta-2 Adrenergic | Vasodilation | More potent than dopamine | [7] |

Signaling Pathways

Epinine's interaction with its target receptors initiates distinct intracellular signaling cascades.

Activation of D1 receptors by epinine leads to the stimulation of adenylyl cyclase via Gαs/olf coupling, resulting in increased intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation.

Conversely, epinine's agonism at D2 receptors, which are coupled to Gαi/o, leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity.

Epinine also activates α- and β-adrenergic receptors. α1-adrenergic receptor activation typically involves Gαq coupling, leading to phospholipase C (PLC) activation and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG). β-adrenergic receptors, similar to D1 receptors, are primarily coupled to Gαs, leading to cAMP production.

Pharmacokinetics

The clinical utility of ibopamine is intrinsically linked to its pharmacokinetic profile, which governs the formation and disposition of epinine.

Absorption and Metabolism

Following oral administration, ibopamine is rapidly absorbed. Peak plasma concentrations of epinine are typically observed within 30 minutes.[8] The half-life of epinine is short, with plasma concentrations becoming undetectable 1.5 to 3 hours after a single dose.[8]

| Parameter | Value | Condition | Reference |

| Epinine | |||

| Tmax | ~30 minutes | Single 100 or 200 mg oral dose of ibopamine | [8] |

| Detectable Duration | 1.5 - 3 hours | Single 100 or 200 mg oral dose of ibopamine | [8] |

Pharmacodynamics

The hemodynamic effects of ibopamine are correlated with the plasma concentrations of epinine. In patients with congestive heart failure, single oral doses of 100 mg and 200 mg of ibopamine have been shown to produce significant hemodynamic changes.

| Parameter | Change | Dose of Ibopamine | Reference |

| Cardiac Index | Increased | 200 mg and 300 mg | |

| Stroke Volume Index | Increased | 200 mg and 300 mg | |

| Systemic Vascular Resistance | Decreased | 200 mg and 300 mg | |

| Total Pulmonary Arterial Resistance | Decreased | 200 mg and 300 mg |

Experimental Protocols

Radioligand Binding Assays

To determine the binding affinity of epinine for dopamine and adrenergic receptors, competitive radioligand binding assays are employed.

-

Receptor Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the receptor of interest (e.g., HEK293 cells transfected with the human D2 receptor).

-

Radioligand: A specific radiolabeled antagonist with high affinity for the receptor is used (e.g., [3H]-spiperone for D2 receptors).

-

Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled epinine.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes and bound radioligand.

-

Detection: The radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of epinine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Animal Models

Animal models are crucial for evaluating the integrated pharmacodynamic and pharmacokinetic properties of ibopamine.

-

Congestive Heart Failure Models: Myocardial infarction can be induced in rats by coronary artery ligation to model chronic heart failure.[9] Ibopamine can then be administered orally, and its effects on hemodynamic parameters (e.g., blood pressure, heart rate, cardiac output) and neurohumoral markers (e.g., plasma norepinephrine) can be assessed.[9]

-

Glaucoma Models: The effects of topical ibopamine on intraocular pressure can be studied in rabbits.[10]

Clinical Trial Protocols

-

Congestive Heart Failure: The PRIME II study was a large, randomized, double-blind, placebo-controlled trial that evaluated the effect of ibopamine (100 mg three times daily) on the survival of patients with advanced severe heart failure.[11][12] The primary endpoint was all-cause mortality.[12]

-

Glaucoma Diagnostics: Clinical studies have evaluated the use of a 2% ibopamine ophthalmic solution as a provocative test for glaucoma.[2][13][14] The protocol typically involves instilling two drops of the solution and measuring the change in intraocular pressure after 45 minutes.[13]

Conclusion

Ibopamine serves as an effective oral prodrug for the pharmacologically active catecholamine, epinine. Epinine's complex pharmacology, characterized by its agonism at multiple dopamine and adrenergic receptor subtypes, results in a multifaceted physiological response. The dose-dependent nature of its receptor engagement is a key determinant of its therapeutic and adverse effect profile. This technical guide has provided a detailed overview of the pharmacology of ibopamine and epinine, including their mechanism of action, receptor interactions, signaling pathways, and pharmacokinetic properties. The outlined experimental protocols offer a framework for the continued investigation of this and similar compounds. A more complete quantitative characterization of epinine's binding affinities and functional potencies at all relevant receptor subtypes would further enhance our understanding of its pharmacological profile and aid in the development of more selective and effective therapies.

References

- 1. Efficacy and safety of ibopamine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ibopamine challenge test can diagnose glaucoma stages - American Academy of Ophthalmology [aao.org]

- 3. Ibopamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ibopamine. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-dependent separation of dopaminergic and adrenergic effects of epinine in healthy volunteers [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term therapy of chronic congestive heart failure with ibopamine: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential cardiovascular and neuroendocrine effects of epinine and dopamine in conscious pigs before and after adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cross interaction of dopaminergic and adrenergic systems in neural modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ibopamine in glaucoma diagnostics: a new pharmacological provocative test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Achieving appropriate endpoints in heart failure trials: the PRIME-II protocol. The Second Perspective Randomised study of Ibopamine on Mortality and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Randomised study of effect of ibopamine on survival in patients with advanced severe heart failure. Second Prospective Randomised Study of Ibopamine on Mortality and Efficacy (PRIME II) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ibopamine challenge testing differentiates glaucoma suspect, stable glaucoma and progressive glaucoma cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ibopamine challenge test can be used to differentiate glaucoma suspects from glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of Ibopamine and its analogs

An in-depth analysis of the discovery, synthesis, and pharmacological profile of Ibopamine and its analogs, tailored for researchers and drug development professionals.

Abstract

Ibopamine (SB-7505) is the 3,4-diisobutyryl ester of N-methyldopamine (epinine), developed as an orally active prodrug to mimic the therapeutic effects of intravenously administered dopamine.[1][2] This technical guide provides a comprehensive overview of the discovery rationale, synthetic pathways, and pharmacological mechanisms of Ibopamine and its active metabolite, epinine. It details the structure-activity relationships among related N-substituted dopamine derivatives and outlines the signaling cascades initiated upon receptor engagement. The document includes detailed experimental protocols for synthesis, structured tables of available pharmacological data, and visualizations of key pathways to serve as a resource for researchers in cardiovascular and ophthalmic drug development.

Discovery and Rationale

The therapeutic utility of intravenous dopamine in treating congestive heart failure and shock spurred the development of an orally active equivalent.[1][2] Dopamine itself has poor oral bioavailability due to extensive first-pass metabolism. To overcome this, a wide array of 3,4-O-diesters of dopamine and its N-substituted derivatives were synthesized with the goal of creating a prodrug with enhanced absorption and a suitable duration of action.[1][2]

Ibopamine, the 3,4-diisobutyryl ester of N-methyldopamine (epinine), was selected from this series based on several key properties:

-

Rapid Enzymatic Activation: Ibopamine is quickly hydrolyzed by plasma and tissue esterases to release its active metabolite, epinine.[1][2]

-

Favorable Pharmacokinetics: It demonstrates good absorption and a desirable duration of action for chronic treatment.[1][2]

-

Chemical Stability: The compound is stable in pharmaceutical formulations.[1][2]

-

Limited CNS Penetration: The rapid peripheral activation was considered advantageous to prevent accumulation in the central nervous system and minimize potential side effects.[1][2]

Synthesis of Ibopamine

The synthesis of Ibopamine involves the esterification of its precursor, N-methyldopamine (epinine). A general multi-step synthetic approach starting from 3,4-dimethoxyphenethylamine is outlined below, based on established chemical principles.

Experimental Protocols

Protocol 1: Synthesis of Ibopamine (General Pathway)

This protocol describes a potential pathway for the synthesis of Ibopamine, starting from 3,4-dimethoxyphenethylamine.

-

Step 1: N-methylation and Benzyl Protection. 3,4-dimethoxyphenethylamine is reacted with benzaldehyde and formaldehyde in the presence of a catalyst (e.g., Palladium on carbon) and hydrogen gas. This step simultaneously adds a methyl group and a benzyl protecting group to the amine, yielding N-benzyl-N-methyl-3,4-dimethoxyphenethylamine.

-

Step 2: Demethylation. The methoxy groups on the phenyl ring are cleaved using a strong acid like hydrobromic acid (HBr) under heat to yield the catechol structure, N-benzyl-N-methyl-3,4-dihydroxyphenethylamine.

-

Step 3: Esterification. The resulting dihydroxy compound is reacted with isobutyryl chloride in the presence of a base (to neutralize the HCl byproduct). This step forms the diisobutyryl ester at the 3 and 4 hydroxyl positions.

-

Step 4: Deprotection. The N-benzyl protecting group is removed via catalytic hydrogenation to yield the final product, Ibopamine (3,4-diisobutyryloxy-N-methyl-phenethylamine).

Protocol 2: Preparation of Ibopamine Maleate

This protocol details the conversion of Ibopamine hydrochloride to Ibopamine base, followed by salt formation with maleic acid.[3][4]

-

Step a) Preparation of Ibopamine Base:

-

Dissolve Ibopamine hydrochloride (4 g) in water (10 ml).

-

Add a saturated sodium carbonate solution dropwise until no further precipitate is formed.

-

Extract the precipitate with ethyl ether (50 ml).

-

Separate the organic phase, dry it over anhydrous sodium sulphate, and filter.

-

Remove the ether by evaporation under reduced pressure at room temperature to obtain Ibopamine base as a solid residue (yield: ~3 g).[3][4]

-

-

Step b) Formation of Ibopamine Maleate:

-

Prepare a solution of Ibopamine base (1.78 g; 0.005 mol) in acetone (10 ml).

-

Separately, prepare a solution of maleic acid (674 mg; 0.005 mol) in acetone (5 ml).

-

Under an inert atmosphere at room temperature, add the maleic acid solution to the Ibopamine base solution.

-

Stir the resulting solution at room temperature for 20 minutes.

-

Add ethyl ether dropwise until opalescence is observed.

-

Continue stirring until precipitation is complete (approximately 30 minutes).

-

Collect the solid product by filtration and wash with ethyl ether to yield Ibopamine maleate (1 g).[3][4]

-

Synthesis Workflow Visualization

Caption: General synthetic pathway for Ibopamine.

Pharmacology and Mechanism of Action

Ibopamine itself is inactive; its pharmacological effects are mediated by its active metabolite, epinine (N-methyldopamine).[5] Following oral administration, Ibopamine is rapidly hydrolyzed by esterases in the plasma and tissues, releasing epinine into circulation.[1][2] Epinine is a full agonist at both dopamine (DA) receptors and adrenergic (α and β) receptors.[5]

Receptor Interaction and Signaling Pathways

Epinine's broad receptor profile leads to a complex range of dose-dependent physiological effects.

-

Dopamine D1-like Receptors (D1/D5): These receptors are coupled to the Gs alpha subunit (Gαs). Agonism by epinine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is primarily responsible for vasodilation, particularly in the renal and splanchnic vascular beds.[6][7]

Caption: Dopamine D1 receptor signaling pathway.

-

Dopamine D2-like Receptors (D2/D3/D4): These receptors are coupled to the Gi alpha subunit (Gαi). Epinine agonism inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[7][8] Presynaptic D2 receptors also inhibit the release of norepinephrine, contributing to vasodilation and modulating sympathetic tone.[5]

References

- 1. Structure activity relationships of N-substituted dopamine derivatives as agonists of the dopamine vascular and other cardiovascular receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and chemical properties of ibopamine and of related esters of N-substituted dopamines--synthesis of ibopamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AU2005211453A1 - Ibopamine maleate, method for preparing it and pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 4. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical properties of D1 and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to Ibopamine's Effects on Dopaminergic and Adrenergic Receptors

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the pharmacological effects of ibopamine, focusing on its interactions with dopaminergic and adrenergic receptor systems. It includes quantitative data on receptor binding and functional activity, detailed experimental protocols for assessing these interactions, and visualizations of the relevant signaling pathways.

Introduction

Ibopamine is an orally active sympathomimetic agent.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite within the body.[2][3] The active form of ibopamine is epinine (N-methyldopamine).[1][3] This conversion is facilitated by esterases present in plasma and various tissues, including the aqueous humor of the eye.[1][4]

The pharmacological effects of ibopamine are, therefore, attributable to the actions of epinine. Epinine is a catecholamine that exhibits a broad spectrum of activity, interacting with both dopaminergic and adrenergic receptors.[3][5] This guide will provide a comprehensive overview of these interactions, presenting quantitative data, the underlying signaling mechanisms, and the experimental methodologies used to characterize them.

Pharmacodynamics of Epinine (Active Metabolite of Ibopamine)

Epinine interacts with multiple receptor subtypes, leading to a complex pharmacological profile. It is known to stimulate both D1-like and D2-like dopamine receptors, as well as α- and β-adrenergic receptors.[6][7] The overall effect of ibopamine is dose-dependent, reflecting the varying affinities of epinine for these different receptor families.[6] Generally, it has the highest affinity for dopamine receptors.[6]

Receptor Interaction Profile

Epinine acts as an agonist at the following receptors:

The activation of these receptors leads to a range of physiological responses, including vasodilation, mild positive inotropic effects on the heart, and changes in aqueous humor dynamics in the eye.[4][7]

Quantitative Data on Receptor Interactions

The following tables summarize the available quantitative data on the binding affinity and functional potency of epinine for various dopaminergic and adrenergic receptors. This data is crucial for understanding the dose-response relationship of ibopamine.

Table 1: Binding Affinities (Ki) of Epinine for Dopaminergic and Adrenergic Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D1 | [3H]-SCH 23390 | Rat Striatum | ~650 | [8] |

| Dopamine D2 | [3H]-Spiperone | Human Striatum | Data not available | |

| α1-Adrenergic | Data not available | Data not available | Data not available | |

| α2-Adrenergic | Data not available | Data not available | Data not available | |

| β1-Adrenergic | [3H]-DHA | CHO-β1AR cells | Data not available | [9] |

| β2-Adrenergic | Data not available | Data not available | Data not available |

Table 2: Functional Potencies (EC50/IC50) of Epinine

| Receptor Subtype | Assay Type | Measured Effect | EC50/IC50 (nM) | Reference |

| Dopamine D1 | cAMP stimulation | Increased cAMP | Data not available | |

| Dopamine D2 | cAMP inhibition | Decreased cAMP | Data not available | |

| α1-Adrenergic | Pressor Response | Increase in BP | Data not available | [10] |

| β1-Adrenergic | Tachycardia | Increase in HR | Data not available | [10] |

| β2-Adrenergic | Vasodilation | Decrease in BP | Data not available |

Note: While studies confirm the agonistic activity of epinine at these receptors, specific EC50/IC50 values from functional assays are not detailed in the provided search results. The functional outcomes, such as changes in blood pressure and heart rate, are well-documented qualitatively.[10]

Signaling Pathways

The activation of dopaminergic and adrenergic receptors by epinine initiates distinct intracellular signaling cascades. These are primarily mediated by G proteins.

Dopaminergic Receptor Signaling

D1 Receptor (Gs-coupled): Activation of D1 receptors stimulates the Gs alpha subunit of the associated G protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

Caption: D1 Receptor Gs-coupled signaling pathway.

D2 Receptor (Gi-coupled): In contrast, D2 receptor activation stimulates the Gi alpha subunit. This inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP production. This reduction in cAMP levels leads to decreased PKA activity and a corresponding change in cellular function.

Caption: D2 Receptor Gi-coupled signaling pathway.

Adrenergic Receptor Signaling

α1 Receptor (Gq-coupled): Activation of α1-adrenergic receptors stimulates the Gq alpha subunit. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to trigger the release of stored calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Caption: α1 Receptor Gq-coupled signaling pathway.

β1 and β2 Receptors (Gs-coupled): Similar to D1 dopamine receptors, β-adrenergic receptors are coupled to Gs proteins.[11] Their activation by epinine leads to the stimulation of adenylyl cyclase, increased production of cAMP, and subsequent activation of PKA, culminating in a physiological response such as increased heart rate and contractility (β1) or smooth muscle relaxation (β2).[11] The signaling pathway is identical to the one depicted for the D1 receptor.

Experimental Protocols

The characterization of ibopamine's (epinine's) interaction with its target receptors relies on established in vitro pharmacological assays.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[12]

Objective: To determine the affinity of epinine for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., rat striatum for dopamine receptors) to create a membrane preparation containing the receptors.[12]

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-SCH 23390 for D1 receptors) and varying concentrations of the unlabeled test compound (epinine).[12][13]

-

Incubation: Allow the reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and bound radioligand.[12]

-

Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (epinine). Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of epinine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

These assays measure the functional consequence of receptor activation, specifically for Gs- and Gi-coupled receptors, by quantifying changes in intracellular cAMP levels.[14][15]

Objective: To determine if epinine acts as an agonist or antagonist at a Gs- or Gi-coupled receptor and to quantify its potency (EC50 or IC50).

Methodology:

-

Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO cells transfected with the D1 receptor).

-

Cell Plating: Seed the cells into a multi-well assay plate and allow them to adhere.

-

Stimulation:

-

For Gs-coupled receptors (Agonist mode): Treat cells with varying concentrations of epinine.

-

For Gi-coupled receptors (Agonist mode): Treat cells with varying concentrations of epinine in the presence of a fixed concentration of an adenylyl cyclase activator like forskolin. The agonistic effect is measured as a reduction in forskolin-stimulated cAMP levels.[14]

-

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production/inhibition.[14]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[15]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A standard competitive ELISA format.[16]

-

Bioluminescence-based assays (e.g., GloSensor™): Use a genetically engineered protein that emits light in the presence of cAMP.[17]

-

-

Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log concentration of epinine. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

Caption: General workflow for a cell-based cAMP functional assay.

Summary of Pharmacological Effects

The multifaceted receptor activation profile of epinine translates into several clinically relevant effects of ibopamine:

-

Cardiovascular: In heart failure, low doses of ibopamine primarily cause vasodilation (via DA1 and DA2 receptors), while higher doses introduce a mild positive inotropic effect (via β1 receptors).[2][6]

-

Renal: DA1 receptor stimulation in the kidneys can increase renal blood flow and promote diuresis.[3][18]

-

Ophthalmic: In the eye, ibopamine stimulates α-adrenergic receptors to cause mydriasis (pupil dilation) and D1 receptors, which can increase aqueous humor production.[4][19] This latter effect is utilized in a provocative test for glaucoma.[4][20]

Conclusion

Ibopamine, through its active metabolite epinine, is a pharmacologically complex drug that engages a wide array of dopaminergic and adrenergic receptors. Its clinical utility in ophthalmology and its historical investigation for heart failure stem from this diverse mechanism of action. A thorough understanding of its interactions with D1, D2, α1, α2, β1, and β2 receptors, as characterized by binding and functional assays, is essential for its rational use and for the development of future receptor-targeted therapies. This guide provides the foundational knowledge, from quantitative receptor interactions to downstream signaling and the experimental methods of their discovery, for professionals in the field of drug development and research.

References

- 1. Ibopamine - Wikipedia [en.wikipedia.org]

- 2. Ibopamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of ibopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Neurohormonal and hemodynamic effects of ibopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological profile of ibopamine. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the alpha and beta adrenoceptor-mediated activities of the novel, orally active inotropic agent, ibopamine, in the cardiovascular system of the pithed rat: comparison with epinine and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cAMP-Glo™ Assay Protocol [promega.com]

- 18. [Ibopamine--clinical results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. aao.org [aao.org]

The Ocular Pharmacodynamics of Ibopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibopamine, a sympathomimetic drug, is the di-isobutyryl ester of N-methyldopamine (epinine).[1] Administered topically to the eye, it functions as a prodrug, rapidly hydrolyzed by esterases in the ocular tissues and aqueous humor into its active metabolite, epinine.[1] Epinine exhibits a dual mechanism of action, stimulating both α-adrenergic and D1 dopaminergic receptors, which results in a unique pharmacological profile in the eye.[1][2][3] This guide provides an in-depth exploration of the pharmacodynamics of ibopamine in ocular tissues, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.

Mechanism of Action

Upon topical instillation, ibopamine penetrates the cornea and is swiftly converted to epinine.[4] Epinine's pharmacological effects are twofold:

-

α-Adrenergic Agonism: Epinine directly stimulates α1-adrenergic receptors on the iris dilator muscle, leading to mydriasis (pupil dilation) without significant cycloplegia (paralysis of the ciliary muscle).[2][5][6] This effect is responsible for its use as a mydriatic agent for diagnostic purposes.[7][8]

-

D1 Dopaminergic Agonism: Stimulation of D1 dopamine receptors in the ciliary body leads to an increase in the production of aqueous humor.[9][10] This effect is central to ibopamine's use as a provocative test for glaucoma and its potential application in treating ocular hypotony.[9][10][11]

The dual action of ibopamine on both adrenergic and dopaminergic receptors underpins its distinct clinical applications in ophthalmology.[2]

Pharmacodynamic Effects on Ocular Tissues

Mydriasis

Topical ibopamine is an effective mydriatic agent, inducing rapid and significant pupil dilation.[8] Studies have shown a dose-dependent mydriatic effect in terms of both magnitude and duration.[8] Notably, the mydriasis induced by ibopamine is not accompanied by cycloplegia, preserving accommodative function.[8]

Aqueous Humor Dynamics and Intraocular Pressure (IOP)

Ibopamine's effect on aqueous humor dynamics is one of its most significant and clinically relevant actions. By stimulating D1 receptors, ibopamine increases the rate of aqueous humor production.[9][10][12][13][14] This leads to a differential effect on intraocular pressure depending on the health of the eye's outflow pathways.

-

Normotensive Eyes: In healthy eyes with normal trabecular meshwork function, the increased aqueous humor production does not typically lead to a significant increase in IOP.[5][9][10] The outflow system can compensate for the increased production.

-

Glaucomatous Eyes: In eyes with compromised outflow facility, such as in primary open-angle glaucoma (POAG), the ibopamine-induced increase in aqueous humor production results in a transient but significant elevation of IOP.[9][10][14] This response forms the basis of the "ibopamine challenge test" used to identify individuals with impaired aqueous humor outflow.[15]

Quantitative Data Summary

The following tables summarize the quantitative effects of topical ibopamine on key ocular parameters as reported in various clinical studies.

Table 1: Effect of Ibopamine on Intraocular Pressure (IOP)

| Study Population | Ibopamine Concentration | Baseline IOP (mmHg, mean ± SD/SE) | Post-Ibopamine IOP (mmHg, mean ± SD/SE) | Mean IOP Increase (mmHg) | Reference |

| Healthy Volunteers | 2% | 11.13 ± 0.49 | 11.13 ± 0.47 | 0 | [9] |

| Open-Angle Glaucoma Patients | 2% | 25.83 ± 0.23 | 29.87 ± 0.33 | 4.03 | [9] |

| Glaucoma Suspects (GS) | 2% | Not Specified | Not Specified | 1.8 | [15] |

| Stable Glaucoma (SG) | 2% | Not Specified | Not Specified | 4.5 | [15] |

| Progressing Glaucoma (PG) | 2% | Not Specified | Not Specified | 8.1 | [15] |

| Ocular Hypotony Patients | 2% | Not Specified | Not Specified | 2.4 (mean integral difference vs. placebo) | [11] |

Table 2: Effect of Ibopamine on Aqueous Humor Flow

| Study Population | Ibopamine Concentration | Baseline Flow (µl/min, mean ± SD) | Post-Ibopamine Flow (µl/min, mean ± SD) | % Increase from Baseline | Reference |

| Healthy Volunteers | 2% | Not Specified | Significant increase vs. placebo | Not Specified | [14] |

| Open-Angle Glaucoma Patients | 2% | Not Specified | Significant increase vs. placebo (1.01 µl/min mean change) | 81% | [9] |

| Normotensive Humans | Not Specified | Not Specified | Increased fluorescein clearance by 13% (interpreted as increased production) | 13% | [12][13] |

| Healthy Volunteers | 2% | Not Specified | Significant Increase | Not Specified | [10] |

| Glaucomatous Patients | 2% | Not Specified | Significant Increase | Not Specified | [10] |

Table 3: Mydriatic Effect of Ibopamine

| Ibopamine Concentration | Baseline Pupil Diameter (mm, mean ± SD) | Maximum Pupil Diameter (mm, mean) | Time to Maximum Dilation (min, mean) | Reference |

| 0.25% | Not Specified | 5.5 | 60 | [8] |

| 0.50% | Not Specified | 8.0 | 54 | [8] |

| 1% | Not Specified | 9.1 | 50 | [8] |

| 2% | 3.7 ± 0.64 | 7.7 ± 0.70 | Not Specified | [12] |

Experimental Protocols

Measurement of Aqueous Humor Flow (Fluorophotometry)

A common method to assess the effect of ibopamine on aqueous humor dynamics is fluorophotometry.

-

Subject Selection: Healthy volunteers and patients with diagnosed open-angle glaucoma are recruited.[9][14] Exclusion criteria typically include other ocular pathologies and use of medications that could interfere with aqueous humor dynamics.[12]

-

Baseline Measurements: Baseline IOP and aqueous humor flow are measured in both eyes.[9][14]

-

Drug Administration: One eye receives a single drop of 2% ibopamine solution, while the contralateral eye receives a placebo (e.g., saline solution) in a randomized, double-masked fashion.[9][14] In some protocols, multiple instillations are performed.[14]

-

Fluorophotometry Scans: After a set period (e.g., 30 minutes), fluorophotometric scans are initiated and repeated at regular intervals.[14] This technique measures the clearance of topically applied fluorescein from the anterior chamber, from which the rate of aqueous humor flow can be calculated.

-

Data Analysis: Aqueous humor flow data are analyzed using appropriate statistical tests (e.g., paired t-test) to compare the ibopamine-treated eye with the placebo-treated eye.[14]

Ibopamine Challenge Test for Glaucoma

This provocative test is used to assess the outflow facility of the eye.

-

Patient Population: The test is performed on individuals suspected of having glaucoma or those with diagnosed glaucoma to assess disease severity or progression.[15]

-

Baseline IOP Measurement: The patient's baseline intraocular pressure is measured using applanation tonometry.

-

Ibopamine Instillation: Two drops of 2% ibopamine solution are instilled into the conjunctival sac.[15]

-

Post-Instillation IOP Measurement: After 45 minutes, the IOP is measured again.[15]

-

Interpretation: An increase in IOP of a certain threshold (e.g., >3 mmHg) is considered a positive test, indicating a compromised aqueous humor outflow system.[15] The magnitude of the IOP increase may correlate with the severity of the glaucoma.[15]

Visualizations

Caption: Metabolic conversion of ibopamine and its subsequent receptor interactions.

Caption: Differential effect of ibopamine on intraocular pressure.

Conclusion

Ibopamine's unique dual-action pharmacodynamics make it a valuable agent in ophthalmology. Its ability to induce mydriasis without cycloplegia is beneficial for diagnostic examinations, while its D1 receptor-mediated increase in aqueous humor production provides a powerful tool for the diagnosis of glaucoma and the management of ocular hypotony. Understanding the quantitative effects and the underlying mechanisms of ibopamine is crucial for its appropriate clinical application and for guiding future research in ocular pharmacology. The detailed experimental protocols and visualized pathways presented in this guide offer a comprehensive resource for researchers and drug development professionals in this field.

References

- 1. Ibopamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ocular pharmacokinetics and pharmacodynamics in rabbits of ibopamine, a new mydriatic agent. | Semantic Scholar [semanticscholar.org]

- 5. Use of ibopamine eye drops in Ophthalmology | Semantic Scholar [semanticscholar.org]

- 6. Ocular pharmacokinetics and pharmacodynamics in rabbits of ibopamine, a new mydriatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ibopamine: a new preoperative mydriatic for cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pupillographic evaluation of the mydriatic effect of ibopamine solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Increase in aqueous humor production following D1 receptors activation by means of ibopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Topical ibopamine in the treatment of chronic ocular hypotony attributable to vitreoretinal surgery, uveitis, or penetrating trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Effect of ibopamine on aqueous humor production in normotensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of ibopamine eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aao.org [aao.org]

Ibopamine's Role in Aqueous Humor Dynamics: A Technical Guide for Researchers

An in-depth exploration of ibopamine's mechanism of action, experimental applications, and its significance in understanding aqueous humor physiology and pathophysiology.

This technical guide provides a comprehensive overview of ibopamine's role in aqueous humor dynamics research. Ibopamine, a prodrug of epinine (N-methyldopamine), has emerged as a valuable pharmacological tool for investigating the regulation of aqueous humor production and outflow. Its unique properties allow for the exploration of dopaminergic and adrenergic pathways in the eye, offering insights into both normal ocular physiology and the pathological changes associated with glaucoma. This document is intended for researchers, scientists, and drug development professionals in the field of ophthalmology.

Mechanism of Action: A Dual Receptor Agonist

Ibopamine itself is inactive; following topical administration, it is hydrolyzed by esterases in the aqueous humor to its active metabolite, epinine.[1] Epinine acts as an agonist at both α-adrenergic and D1-dopaminergic receptors in the anterior segment of the eye.[1]

-

D1-Dopaminergic Stimulation: The D1-dopaminergic activity of epinine is primarily responsible for the increase in aqueous humor production.[1][2] These receptors are expressed in the ciliary body, and their stimulation is believed to enhance the rate of aqueous humor secretion.[2]

-

α-Adrenergic Stimulation: The α-adrenergic activity of epinine mediates its mydriatic (pupil-dilating) effect without causing cycloplegia (paralysis of the ciliary muscle).[3][4][5]

The dual agonism of its active metabolite makes ibopamine a unique compound for studying the interplay between these two receptor systems in the regulation of intraocular pressure (IOP).

Effects on Aqueous Humor Dynamics and Intraocular Pressure

Ibopamine's primary effect on aqueous humor dynamics is the stimulation of its production.[6][7][8] This effect has been consistently demonstrated in both healthy individuals and patients with glaucoma. However, the resulting impact on intraocular pressure (IOP) differs significantly between these two groups, a phenomenon that forms the basis of its use as a provocative test for glaucoma.

Aqueous Humor Production

Studies utilizing fluorophotometry have shown that topical administration of 2% ibopamine leads to a significant increase in the rate of aqueous humor flow.[6][7][8] In healthy volunteers, ibopamine has been shown to increase aqueous humor flow by approximately 46% compared to baseline and 52% compared to placebo-treated eyes.[6] A similar increase of 81% from baseline and 52% compared to placebo was observed in patients with primary open-angle glaucoma (POAG).[6] Another study in normotensive humans found that when mydriasis was blocked, ibopamine increased fluorescein clearance by 13%, which was interpreted as an increased rate of aqueous humor production.[3][9]

Intraocular Pressure

The effect of ibopamine on IOP is contingent on the health of the aqueous humor outflow pathways.

-

In Healthy Eyes: Healthy eyes can compensate for the increased aqueous humor production through their normal outflow facility. As a result, the administration of ibopamine does not cause a significant increase in IOP in normotensive individuals.[4][6][7][10] In fact, some studies have even reported a decrease in IOP in healthy subjects after ibopamine administration.[3][9]

-

In Glaucomatous Eyes: In patients with glaucoma, the trabecular meshwork and other outflow pathways are compromised. This impaired outflow facility prevents the eye from adequately draining the excess aqueous humor produced in response to ibopamine.[6][11] Consequently, the increased production leads to a transient but significant increase in IOP.[4][5][6][7][10][12] This differential response is the principle behind the ibopamine provocative test, which is used to identify individuals with impaired outflow facility.[4][11][12]

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical studies on the effects of ibopamine on IOP and aqueous humor flow.

Table 1: Effect of Ibopamine on Intraocular Pressure (IOP) in Humans

| Patient Population | Drug | Baseline IOP (mmHg) | Post-treatment IOP (mmHg) | Mean IOP Change (mmHg) | Reference |

| Healthy Volunteers | 2% Ibopamine | 11.13 ± 0.49 | 11.13 ± 0.47 | No significant change | [6] |

| Open-Angle Glaucoma | 2% Ibopamine | 25.83 ± 0.23 | 29.87 ± 0.33 | +4.03 (95% CI 3.46-4.51) | [6][7] |

| Glaucoma Suspects | 2% Ibopamine | Not specified | Not specified | +1.8 | [12][13] |

| Stable Glaucoma | 2% Ibopamine | Not specified | Not specified | +4.5 | [12][13] |

| Progressive Glaucoma | 2% Ibopamine | Not specified | Not specified | +8.1 | [12][13] |

| Healthy Subjects | 2% Ibopamine | 13.8 | 14.8 | No significant change | [10] |

| Primary Open-Angle Glaucoma | 2% Ibopamine | 22.2 | 24.0 | +1.8 (significant) | [10] |

Table 2: Effect of Ibopamine on Aqueous Humor Flow in Humans

| Patient Population | Drug | Baseline Flow (µl/min) | Post-treatment Flow Change (µl/min) | Percentage Increase from Baseline | Reference |

| Healthy Volunteers | 2% Ibopamine | Not specified | +1.31 (vs -0.20 for placebo) | ~46% | [6] |

| Open-Angle Glaucoma | 2% Ibopamine | Not specified | +1.01 (vs -0.20 for placebo) | ~81% | [6] |

| Normotensive Humans (mydriasis blocked) | Ibopamine | Not specified | 13% increase in fluorescein clearance | 13% | [3][9] |

| Healthy Volunteers | 2% Ibopamine | Not specified | Significant increase | Not specified | [8] |

| Glaucomatous Patients | 2% Ibopamine | Not specified | Significant increase | Not specified | [8] |

Experimental Protocols

The following sections detail the methodologies employed in key human and animal studies investigating the effects of ibopamine.

Human Clinical Trials

Study Design: Most human studies on ibopamine have been designed as randomized, double-masked, placebo-controlled, crossover trials.[3][7] This design minimizes bias and allows for robust comparison of ibopamine's effects against a placebo.

Subject Population: Studies typically include two cohorts: healthy volunteers with no history of ocular disease and patients diagnosed with open-angle glaucoma or ocular hypertension.[6][7][10]

Drug Administration:

-

Investigational Drug: A single drop of 2% ibopamine hydrochloride ophthalmic solution is administered topically to one eye.[6][7]

-

Control: The contralateral eye often receives a placebo (e.g., the vehicle solution for the ibopamine drops).[6][7]

-

Frequency: For provocative tests, measurements are typically taken at baseline and 45 minutes after instillation.[12][13] For aqueous flow studies, multiple instillations may be given over several hours.[6][7]

Measurement of Aqueous Humor Dynamics:

-

Fluorophotometry: This is the gold standard for measuring aqueous humor flow. The procedure involves the topical application of sodium fluorescein to the cornea. After a loading period, the concentration of fluorescein in the anterior chamber is measured over time using a scanning fluorophotometer. The rate of fluorescein clearance is then used to calculate the aqueous humor flow rate.[3][6][7]

-

Tonometry: Intraocular pressure is measured using a calibrated tonometer, such as a Goldmann applanation tonometer or a pneumatonometer.[6][14] Measurements are taken at baseline and at specified time points after drug administration.

-

Pupillometry: Pupil diameter is measured to quantify the mydriatic effect of ibopamine.[3] This is important to account for potential artifacts in fluorophotometry readings caused by mydriasis.[3][9]

Animal Studies

Animal Models: New Zealand White rabbits are commonly used in preclinical studies of aqueous humor dynamics due to their large eyes and relatively well-characterized ocular physiology.[8][14][15][16][17][18]

Induction of Outflow Impairment: To mimic the conditions of glaucoma in animal models, researchers can experimentally induce an impairment of the aqueous outflow system. One method involves the use of Laminaria digitata, a type of seaweed that can be used to obstruct the trabecular meshwork.[8]

Measurement of Aqueous Humor Dynamics in Rabbits:

-

Fluorophotometry: The principles are similar to those in human studies, but the equipment and parameters are adapted for the rabbit eye.[14][19]

-

Tonometry: IOP can be measured using a tonometer suitable for rabbits, such as a Tono-Pen or a pneumatonometer.[14]

-

Telemetry: For continuous IOP monitoring, a telemetric pressure transducer can be implanted in the vitreous cavity of the rabbit eye.[16] This allows for the collection of IOP data in undisturbed, conscious animals over extended periods, including the assessment of circadian rhythms.[16]

Visualizations of Pathways and Processes

The following diagrams illustrate the key mechanisms and experimental workflows related to ibopamine research.

Conclusion and Future Directions

Ibopamine has proven to be an invaluable tool in the study of aqueous humor dynamics. Its ability to selectively stimulate aqueous humor production via dopaminergic pathways has allowed researchers to:

-

Quantify the eye's outflow facility: The differential IOP response between healthy and glaucomatous eyes provides a functional assessment of the outflow pathways.

-

Investigate the role of dopamine in IOP regulation: Ibopamine has been instrumental in elucidating the contribution of D1 receptors to aqueous humor secretion.

-

Develop a provocative test for glaucoma: The ibopamine test is a useful diagnostic tool for identifying individuals at risk for or in the early stages of glaucoma.[11][12]

Future research could focus on several promising areas. Further investigation into the downstream signaling cascades activated by D1 receptor stimulation in the ciliary body could reveal novel targets for IOP-lowering therapies. Additionally, the use of ibopamine in conjunction with advanced imaging techniques could provide a more detailed understanding of the structural and functional changes in the outflow pathways in response to increased aqueous flow. Finally, exploring the potential therapeutic application of ibopamine for conditions of ocular hypotony, where an increase in aqueous production is desired, warrants further study.[8]

References

- 1. benthamscience.com [benthamscience.com]

- 2. Role of Dopaminergic Receptors in Glaucomatous Disease Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. The effects of 2% ibopamine eye drops on the intraocular pressure and pupil motility of patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of 2% ibopamine eye drops on the intraocular pressure and pupil motility of patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Effects of ibopamine eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increase in aqueous humor production following D1 receptors activation by means of ibopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of ibopamine on aqueous humor production in normotensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of 2% ibopamine on pupil, refraction, anterior segment anatomy and intraocular pressure [pubmed.ncbi.nlm.nih.gov]

- 11. Ibopamine in glaucoma diagnostics: a new pharmacological provocative test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aao.org [aao.org]

- 13. Ibopamine challenge testing differentiates glaucoma suspect, stable glaucoma and progressive glaucoma cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. rabbit aqueous humor: Topics by Science.gov [science.gov]

- 16. Comparison of effects of topical ibopamine and epinephrine on the circadian rhythm of intraocular pressure of the rabbit eye as measured by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of Growth and Development on Aqueous Humor Dynamics in Male Dutch Belted Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of dopamine on ciliary blood flow, aqueous production, and intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Inotropic Effects of Ibopamine in Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibopamine, an orally active dopamine prodrug, has been investigated for its potential therapeutic role in heart failure. Following administration, ibopamine is rapidly hydrolyzed to its active metabolite, epinine (N-methyldopamine), which exerts complex pharmacodynamic effects through its interaction with dopaminergic and adrenergic receptors. This technical guide provides an in-depth analysis of the inotropic effects of ibopamine, detailing its mechanism of action, summarizing quantitative data from key preclinical and clinical studies, and outlining the experimental protocols employed in its evaluation. The guide also visualizes the intricate signaling pathways and experimental workflows to facilitate a comprehensive understanding of ibopamine's cardiovascular properties. While initial studies demonstrated favorable hemodynamic effects, the results of the PRIME II trial, which indicated increased mortality, have significantly impacted its clinical development and underscore the complexities of inotropic support in chronic heart failure.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. A key feature of systolic heart failure is impaired myocardial contractility. Inotropic agents, which increase the force of cardiac contraction, have long been a cornerstone in the management of acute decompensated heart failure and in select cases of chronic heart failure. Ibopamine emerged as a novel oral inotropic agent with the potential for long-term management of heart failure.[1][2] Its primary active metabolite, epinine, interacts with a range of cardiovascular receptors, leading to a combination of positive inotropic and vasodilatory effects.[3][4] This guide delves into the scientific investigation of ibopamine's inotropic properties, providing a detailed resource for researchers and drug development professionals.

Mechanism of Action

Ibopamine itself is pharmacologically inactive. Its effects are mediated by its active metabolite, epinine.[1][2] Epinine is an agonist at dopamine (DA) and β-adrenergic receptors, and to a lesser extent, α-adrenergic receptors.[3][4]

-

Dopaminergic Receptor Activation:

-

DA1 Receptors: Stimulation of DA1 receptors, primarily located in the renal and mesenteric vasculature, leads to vasodilation, increasing renal blood flow.[5]

-

DA2 Receptors: Activation of presynaptic DA2 receptors inhibits norepinephrine release from sympathetic nerve terminals, contributing to a reduction in systemic vascular resistance.[3][5]

-

-

Adrenergic Receptor Activation:

-

β1-Adrenergic Receptors: Located in the heart, stimulation of β1-receptors is the primary mechanism for the positive inotropic effect of epinine, leading to an increase in myocardial contractility.[6][7] This is mediated through the Gs-adenylyl cyclase-cAMP-PKA signaling cascade.

-